![molecular formula C11H12Cl2N2O2 B13712752 Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13712752.png)
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H12Cl2N2O2 and a molecular weight of 275.13 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes both chloro and hydrazono functional groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate typically involves the reaction of isopropyl chloroacetate with 4-chlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazono group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazono group can be oxidized to form azo compounds or reduced to form hydrazine derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution Products: Amino or thio derivatives.
Oxidation Products: Azo compounds.
Reduction Products: Hydrazine derivatives.
Hydrolysis Products: Carboxylic acids and alcohols.
科学的研究の応用
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can affect their function. The chloro group can also participate in substitution reactions, further modifying the target molecules .
類似化合物との比較
Similar Compounds
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Similar structure but with a methoxy group instead of a chloro group.
Methyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate: Similar structure but with a methyl ester instead of an isopropyl ester.
Uniqueness
Isopropyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate is unique due to its combination of chloro and hydrazono functional groups, which provide a versatile platform for various chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C11H12Cl2N2O2 |
|---|---|
分子量 |
275.13 g/mol |
IUPAC名 |
propan-2-yl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7(2)17-11(16)10(13)15-14-9-5-3-8(12)4-6-9/h3-7,14H,1-2H3/b15-10+ |
InChIキー |
FHZSNRPPCJTSFR-XNTDXEJSSA-N |
異性体SMILES |
CC(C)OC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl |
正規SMILES |
CC(C)OC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


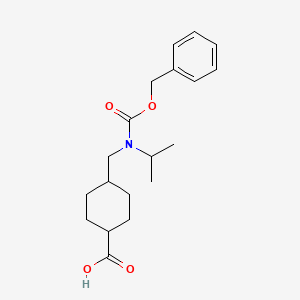
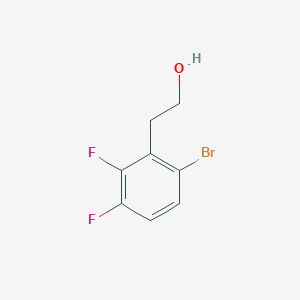
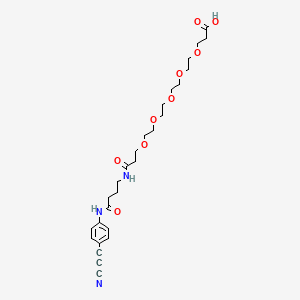
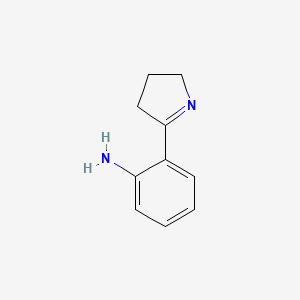
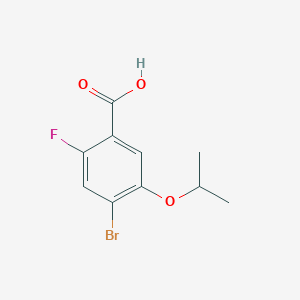
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(iodomethylsulfanylcarbonyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13712692.png)
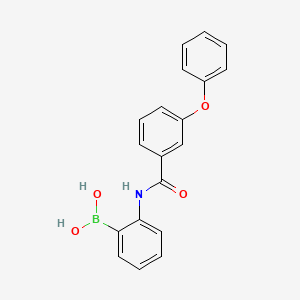
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
![1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-p-toluoyl-D-glucitol](/img/structure/B13712710.png)
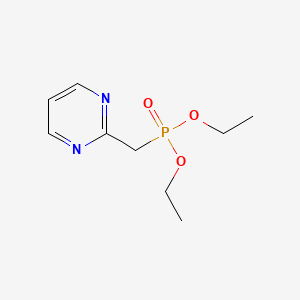
![6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
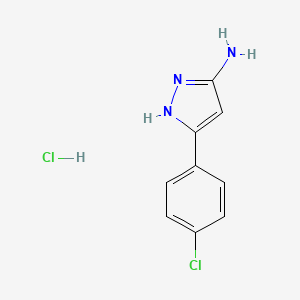
![6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
